4-benzyl-12,12-dimethyl-5-methylsulfanyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one
Description
3-benzyl-6,6-dimethyl-2-(methylsulfanyl)-3,5,6,8-tetrahydro-4H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-4-one is a complex heterocyclic compound. This compound is notable for its unique structure, which includes a pyrano-thieno-pyrimidine core. Such compounds are of significant interest in medicinal chemistry due to their potential biological activities.
Properties
CAS No. |
352445-72-8 |
|---|---|
Molecular Formula |
C19H20N2O2S2 |
Molecular Weight |
372.5g/mol |
IUPAC Name |
4-benzyl-12,12-dimethyl-5-methylsulfanyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one |
InChI |
InChI=1S/C19H20N2O2S2/c1-19(2)9-13-14(11-23-19)25-16-15(13)17(22)21(18(20-16)24-3)10-12-7-5-4-6-8-12/h4-8H,9-11H2,1-3H3 |
InChI Key |
MVTXCBGDOJLGPA-UHFFFAOYSA-N |
SMILES |
CC1(CC2=C(CO1)SC3=C2C(=O)N(C(=N3)SC)CC4=CC=CC=C4)C |
Canonical SMILES |
CC1(CC2=C(CO1)SC3=C2C(=O)N(C(=N3)SC)CC4=CC=CC=C4)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-benzyl-6,6-dimethyl-2-(methylsulfanyl)-3,5,6,8-tetrahydro-4H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-4-one typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides under reflux conditions . The reaction conditions often include the use of solvents like xylene and bases such as sodium methoxide (MeONa) in butanol (BuOH) .
Industrial Production Methods
Industrial production methods for such complex heterocyclic compounds often involve optimizing the reaction conditions to increase yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
3-benzyl-6,6-dimethyl-2-(methylsulfanyl)-3,5,6,8-tetrahydro-4H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-4-one can undergo various chemical reactions, including:
Substitution: The methylsulfanyl group can be substituted with other functional groups, such as benzylamine (BnNH2), after prior oxidation.
Common Reagents and Conditions
- **Oxidizing Agents
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
